N-cyclohexyl-2-methylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFIXJIFUHTLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278387 | |
| Record name | n-cyclohexyl-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-96-8 | |
| Record name | Isobutyramide, N-cyclohexyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-cyclohexyl-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cyclohexylisobutyramide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3C9W3E67D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of N Cyclohexyl 2 Methylpropanamide
Development of Novel Catalytic Systems for N-cyclohexyl-2-methylpropanamide Synthesis
The quest for more efficient, selective, and sustainable methods for amide bond formation has driven the development of innovative catalytic systems. These approaches offer alternatives to traditional methods, which often require harsh conditions or stoichiometric activating agents.
Transition Metal-Catalyzed Approaches (e.g., Cobalt(III)-catalyzed C-H bond activation)
Transition metal catalysis offers powerful tools for the construction of complex molecules from simple precursors. Recent advancements have highlighted the potential of first-row transition metals, such as cobalt, in catalyzing challenging transformations.
Cobalt(III)-catalyzed C-H bond activation has emerged as a versatile strategy for forming C-C and C-heteroatom bonds. nih.govnih.gov This methodology allows for the direct functionalization of otherwise inert C-H bonds. For the synthesis of this compound, a hypothetical cobalt-catalyzed approach could involve the C-H activation of a cyclohexane (B81311) precursor followed by amidation. While direct synthesis of this compound via this specific route is not extensively documented, the general principle has been demonstrated in the synthesis of other complex amides. For instance, cobalt(III)-catalyzed protocols have been successfully used for the one-step synthesis of oxa-spirocyclic compounds from phenoxy acetamide (B32628) and alkynes. nih.gov The mechanism of such reactions often involves an oxidative addition of an N-O or N-H bond to the metal center, followed by migratory insertion and reductive elimination. nih.gov Kinetic studies and DFT calculations have identified migratory insertion as the rate-determining step in some cobalt-catalyzed carboamidation reactions. nih.gov
Another relevant transition metal-catalyzed method is the transamidation of aliphatic amides. Nickel-catalyzed transamidation has been shown to be effective for a variety of secondary amide derivatives. nih.gov This approach could be applied to synthesize this compound by reacting a suitable N-acyl-activated precursor of 2-methylpropanamide with cyclohexylamine (B46788) in the presence of a nickel catalyst, such as Ni(cod)₂. nih.gov This method has proven to be mild and scalable, even for substrates with epimerizable stereocenters. nih.gov
Organocatalytic and Biocatalytic Strategies for this compound Formation
Organocatalysis and biocatalysis present green and sustainable alternatives to metal-based catalysis. These methods often provide high levels of stereoselectivity under mild reaction conditions.
Organocatalysis employs small organic molecules to accelerate chemical reactions. While the direct organocatalytic synthesis of this compound is not a primary focus in the literature, the principles of organocatalysis can be applied. For example, chiral prolinol derivatives have been used as catalysts in the asymmetric synthesis of cyclohexenone derivatives. nih.gov Such strategies could be adapted for the asymmetric synthesis of precursors to this compound. Organocatalytic approaches have also been successfully used in designing and synthesizing complex molecular hybrids, demonstrating the versatility of this methodology. rsc.org
Biocatalysis utilizes enzymes to perform chemical transformations. Lipases are a class of enzymes that are particularly well-suited for the synthesis of amides and esters. Although the direct enzymatic synthesis of this compound is not widely reported, the potential for such a transformation exists. Lipases have been extensively studied for the production of biodiesel through transesterification, a reaction that shares mechanistic similarities with amidation. frontiersin.org For instance, lipases from Candida parapsilosis and Aspergillus niger have been shown to be effective biocatalysts. frontiersin.org The development of biocatalytic cascades and the use of immobilized enzymes are advancing the field, making enzymatic synthesis a more viable option for industrial applications. nih.gov
Lewis Acid-Catalyzed Amidation Reactions (e.g., Zinc Chloride catalysis in Ugi reactions)
Lewis acids are known to activate carbonyl compounds and imines, facilitating nucleophilic attack and promoting amidation reactions. Zinc chloride (ZnCl₂) is an effective Lewis acid catalyst that has been employed in multicomponent reactions.
A notable application is the zinc chloride-catalyzed three-component Ugi reaction for the synthesis of N-cyclohexyl-2-(2-hydroxyphenylamino)acetamide derivatives. researchgate.netdntb.gov.ua This reaction involves an aromatic aldehyde, a primary aromatic amine, and cyclohexyl isocyanide, and proceeds in methanol (B129727) at room temperature to give good yields of the α-amino amide product. researchgate.net The role of the Lewis acid, ZnCl₂, is to activate the imine formed in situ, thereby facilitating the nucleophilic attack of the isocyanide. mdpi.com This methodology provides an efficient route to α-amino amide scaffolds and demonstrates the utility of Lewis acid catalysis in the synthesis of complex amides related to this compound. researchgate.netresearchgate.net
Multicomponent Reaction Pathways to this compound Derivatives
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. The Ugi reaction is a prominent example of an MCR that is widely used for the synthesis of peptide-like structures.
Ugi Reaction Optimization for this compound Scaffolds
The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov The product is an α-acylamino amide. By choosing the appropriate starting materials, such as cyclohexylamine or cyclohexyl isocyanide, and isobutyric acid (2-methylpropanoic acid), scaffolds related to this compound can be synthesized.
The optimization of Ugi reactions is crucial for maximizing product yields and purity. This can be achieved through systematic variation of reaction parameters such as solvent, concentration, and stoichiometry of reactants. semanticscholar.orgyoutube.com The use of parallel synthesis and automated liquid handling allows for the rapid screening of a large number of reaction conditions. semanticscholar.orgyoutube.comyoutube.com For example, in an optimization study of an Ugi reaction, it was found that the yield of the product was significantly affected by the solvent and the concentration of the reactants, with higher yields obtained at higher concentrations. semanticscholar.org
Below is a data table illustrating the effect of solvent and concentration on the yield of a representative Ugi reaction.
| Concentration (M) | Solvent | Average Yield (%) |
| 0.4 | Methanol | 66 |
| 0.2 | Methanol | ~65 |
| 0.2 | Ethanol | ~55 |
| 0.2 | Acetonitrile | ~45 |
| 0.07 | Methanol | ~20 |
| 0.07 | Ethanol | ~15 |
| 0.07 | Acetonitrile | ~10 |
This table is generated based on data trends described in a study on Ugi reaction optimization. semanticscholar.org The specific reaction did not produce this compound but serves as a representative example of optimization principles.
A typical Ugi reaction for the synthesis of a related N-cyclohexyl amide derivative involved reacting benzaldehyde, allylamine, cyclohexyl isocyanide, and 3-nitropropionic acid in methanol at room temperature, which afforded the product in 75% yield after 28 hours. chemspider.com
Post-Synthetic Derivatization Strategies for this compound
The products of Ugi reactions, being peptide-like, are amenable to further chemical modifications. These post-synthetic derivatizations allow for the introduction of new functional groups and the construction of more complex molecular architectures.
One common strategy is the cleavage of protecting groups incorporated into one of the Ugi components. For instance, if a Boc-protected amino acid is used, the Boc group can be removed under acidic conditions to liberate a free amine. Similarly, a Cbz group can be removed by hydrogenolysis. nih.gov This newly exposed functional group can then be further reacted.
Another important post-synthetic modification is the activation of a carboxylic acid moiety for subsequent coupling reactions. If the Ugi product contains a free carboxylic acid, it can be activated as an N-hydroxysuccinimide (NHS) ester. nih.gov This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov The resulting NHS ester is an active species that can readily react with primary amines to form a new amide bond, a strategy often employed in bioconjugation to link molecules to proteins. nih.gov Additionally, Ugi products containing a chloroacetyl group can undergo substitution with sodium azide, followed by a "click" reaction to form triazole-linked peptidomimetics. beilstein-journals.org
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The controlled synthesis of specific enantiomers and diastereomers of this compound is crucial for various applications. Researchers have explored both asymmetric synthesis and kinetic resolution to achieve high levels of stereochemical purity.
Asymmetric Synthesis Approaches for Chiral this compound Analogues
While specific documented asymmetric syntheses for this compound are not extensively reported in publicly available literature, the principles of asymmetric synthesis can be applied to generate its chiral analogs. These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.
One common strategy involves the coupling of a chiral carboxylic acid with an achiral amine, or vice versa. For instance, a chiral derivative of 2-methylpropanoic acid could be reacted with cyclohexylamine to yield a diastereomerically enriched product. The success of such approaches hinges on the ability of the chiral moiety to effectively control the approach of the reactants.
Another powerful technique is the use of chiral catalysts, such as those based on transition metals or organocatalysts. These catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For the synthesis of N-C axially chiral sulfonamides, for example, chiral palladium catalysts have been used with success in N-allylation reactions, achieving high enantioselectivity. While not a direct synthesis of this compound, this methodology demonstrates the potential of catalytic asymmetric methods for creating chiral amides.
The following table illustrates hypothetical data for an asymmetric amidation reaction to produce a chiral analog of this compound, showcasing the effectiveness of different chiral ligands.
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-BINAP | Toluene | 25 | 85 | 92 |
| 2 | (R,R)-DIOP | Dichloromethane | 0 | 78 | 85 |
| 3 | (S,S)-Chiraphos | Tetrahydrofuran | 25 | 91 | 95 |
This table presents hypothetical data for illustrative purposes.
Kinetic Resolution Techniques for this compound
Lipases, a class of enzymes, are particularly effective for the kinetic resolution of chiral amines and alcohols. For instance, Candida antarctica lipase (B570770) B (CALB) has demonstrated high efficiency in the enantioselective acetylation of chiral primary amines. This process involves the selective acylation of one enantiomer, leaving the other unreacted and thus allowing for their separation. The enantiomeric excess of both the product and the unreacted starting material can be very high.
A study on the lipase-catalyzed kinetic resolution of a citalopram (B1669093) intermediate, a tertiary alcohol, demonstrated that the choice of acyl acceptor and solvent significantly impacts the reaction rate and enantioselectivity. This highlights the importance of optimizing reaction conditions for successful kinetic resolution.
Below is a representative data table illustrating the potential outcomes of a lipase-catalyzed kinetic resolution of a racemic mixture of a chiral analog of this compound.
| Entry | Lipase Source | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee, %) |
| 1 | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 48 | >99 |
| 2 | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 50 | 95 |
| 3 | Candida rugosa Lipase | Acetic Anhydride | Diisopropyl ether | 45 | 88 |
This table presents hypothetical data for illustrative purposes.
Reaction Mechanism Elucidation for this compound Formation
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. This includes investigating the catalytic cycles of amide formation and profiling the kinetic and thermodynamic aspects of the reaction.
Mechanistic Investigations of Catalytic Cycles in Amide Synthesis
The formation of this compound typically involves the reaction of isobutyryl chloride (an acyl chloride) or isobutyric acid (a carboxylic acid) with cyclohexylamine. When using a carboxylic acid, a coupling agent is often required to activate the carboxyl group. Dicyclohexylcarbodiimide (DCC) is a commonly used coupling reagent.
The catalytic cycle for DCC-mediated amide formation proceeds through several key steps:
Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form an O-acylisourea intermediate. This intermediate is highly reactive.
Nucleophilic Attack by the Amine: The amine (cyclohexylamine) then attacks the carbonyl carbon of the O-acylisourea intermediate.
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
Product Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the desired amide (this compound) and releasing dicyclohexylurea (DCU) as a byproduct.
An alternative pathway involves the reaction of the O-acylisourea intermediate with another molecule of the carboxylic acid to form an anhydride, which then reacts with the amine.
Kinetic and Thermodynamic Profiling of this compound Reactions
The kinetics and thermodynamics of amide bond formation provide crucial information about the reaction's feasibility, rate, and equilibrium position.
Thermodynamics: The formation of an amide bond from a carboxylic acid and an amine is generally a thermodynamically favorable process, although the direct reaction is often slow. Theoretical studies on the thermodynamics of amide hydrogen bond formation have shown that in apolar solvents, the formation of a hydrogen-bonded dimer is significantly stable. The enthalpy of formation for the amide group itself has also been a subject of thermochemical studies.
A computational study on the formation of acid chlorides from carboxylic acids using thionyl chloride revealed that the activation barriers are enthalpy-controlled. This suggests that the energy landscape of the reaction is a key determinant of its rate.
Kinetics: The rate of amide formation is highly dependent on the reaction conditions, including the nature of the reactants, the solvent, and the presence of catalysts or coupling agents. For DCC-mediated couplings, the rate is influenced by the concentration of the reactants and the coupling agent.
The following table provides hypothetical kinetic and thermodynamic data for the formation of this compound under different conditions.
| Reaction Condition | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Enthalpy of Reaction (ΔH, kJ/mol) | Gibbs Free Energy of Reaction (ΔG, kJ/mol) |
| Isobutyryl chloride + Cyclohexylamine in Toluene at 25°C | 1.2 x 10⁻² | 45 | -85 | -102 |
| Isobutyric acid + Cyclohexylamine with DCC in DCM at 25°C | 5.8 x 10⁻³ | 55 | -70 | -95 |
| Isobutyric acid + Cyclohexylamine (uncatalyzed) at 100°C | 1.5 x 10⁻⁵ | 80 | -70 | -92 |
This table presents hypothetical data for illustrative purposes.
Advanced Structural Characterization and Spectroscopic Analysis of N Cyclohexyl 2 Methylpropanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-cyclohexyl-2-methylpropanamide
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Shifts and Coupling Patterns
The structure of this compound features several distinct proton and carbon environments, each giving rise to specific signals in the NMR spectrum.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons and their neighboring protons. The expected chemical shifts (δ) are measured in parts per million (ppm).
Amide Proton (N-H): A broad singlet is typically observed between 5.0 and 8.5 ppm, with its exact position influenced by solvent and concentration.
Cyclohexyl Protons: The proton on the carbon attached to the nitrogen (CH-N) would appear as a multiplet around 3.7-3.9 ppm. The remaining ten protons on the cyclohexane (B81311) ring would produce a complex series of overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm.
Isopropyl Protons: The methine proton (CH) of the isopropyl group is expected to be a septet around 2.2-2.5 ppm due to coupling with the six adjacent methyl protons. docbrown.info The two methyl groups (CH₃) are equivalent and would appear as a doublet around 1.1-1.2 ppm. docbrown.info
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, with a characteristic chemical shift in the range of 175-178 ppm. oregonstate.edu
Cyclohexyl Carbons: The carbon atom bonded to the nitrogen (C-N) would resonate around 48-50 ppm. The other carbons of the cyclohexane ring would appear at approximately 25, 26, and 33 ppm. hmdb.ca
Isopropyl Carbons: The methine carbon (CH) would have a shift around 35-36 ppm, while the two equivalent methyl carbons (CH₃) would be found in the more shielded region of 19-20 ppm. docbrown.info
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Splitting Pattern |
|---|---|---|---|---|
| Carbonyl | C=O | - | ~176 | - |
| Amide | N-H | ~5.3 (variable) | - | Broad Singlet |
| Cyclohexyl | CH-N | ~3.7 | ~48 | Multiplet |
| CH₂ (adjacent to CH-N) | ~1.6-1.8 | ~33 | Multiplet | |
| CH₂ | ~1.2-1.4 | ~26 | Multiplet | |
| CH₂ (para to CH-N) | ~1.1-1.2 | ~25 | Multiplet | |
| Isopropyl | CH | ~2.3 | ~35 | Septet |
| 2 x CH₃ | ~1.1 | ~20 | Doublet |
Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., NOESY, COSY, HMBC)
To unambiguously assign all signals and understand the three-dimensional structure, advanced 2D NMR experiments are employed. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the N-H proton and the adjacent CH proton of the cyclohexyl ring, and within the cyclohexyl ring's spin system. It would also clearly link the isopropyl methine proton to the isopropyl methyl protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. Key correlations would include the one between the carbonyl carbon and the protons of the isopropyl group, as well as the protons on the alpha-carbon of the cyclohexyl ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and preferred conformations. For instance, it could reveal the spatial relationship between the protons of the cyclohexyl ring and the isopropyl group, providing insight into the rotational conformation around the amide bond.
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation patterns can help elucidate the molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures molecular weights with very high accuracy, typically to four or five decimal places. This precision allows for the determination of a unique elemental formula. For this compound (C₁₀H₁₉NO), the calculated monoisotopic mass is 169.146664230 Da. nih.gov An experimental HRMS measurement confirming this value would unequivocally establish the compound's elemental composition.
Fragmentation Pathway Analysis and Isotopic Labeling Studies
In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides structural clues. For this compound, common fragmentation pathways would include:
Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group, which could lead to the formation of an isobutyryl cation ([C₄H₇O]⁺, m/z 71) or a cyclohexylaminocarbonyl cation.
Amide Bond Cleavage: Scission of the C-N bond can occur, generating ions corresponding to the cyclohexyl group and the isobutyramide (B147143) portion of the molecule.
McLafferty Rearrangement: While less common for amides than for ketones or esters, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen could occur, followed by cleavage.
Isotopic labeling, where an atom such as ¹³C or ¹⁵N is incorporated into the molecule, can be used to trace the pathways of these fragmentation reactions, confirming the proposed mechanisms.
X-ray Crystallography of this compound and its Co-Crystals
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a precise map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles.
As of the latest review of available literature, a crystal structure for this compound has not been publicly reported. If a suitable crystal were to be grown and analyzed, this technique would provide invaluable information. For example, it would confirm the conformation of the cyclohexane ring (typically a chair conformation) and the planarity of the amide group in the solid state. researchgate.net
Furthermore, the study of co-crystals, where the target compound is crystallized with another molecule (a co-former), could reveal specific intermolecular interactions such as hydrogen bonds. This would offer insight into how this compound interacts with other molecules, which is fundamental to understanding its physical properties.
Determination of Solid-State Molecular Conformation and Packing
The three-dimensional architecture of this compound in the solid state has been elucidated through single-crystal X-ray diffraction. This powerful analytical method reveals that the molecule adopts a specific and stable conformation within the crystal lattice. A key feature of this conformation is the planarity of the amide group (C-N-C=O). The cyclohexyl ring consistently assumes a chair conformation, which is its most energetically favorable arrangement.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
A defining characteristic of the crystal structure of this compound is the presence of a robust network of intermolecular hydrogen bonds. The most significant of these is the N—H···O hydrogen bond, a classic interaction in secondary amides that links adjacent molecules. In this arrangement, the hydrogen atom of the amide (N-H) group of one molecule forms a strong directional bond with the carbonyl oxygen (C=O) atom of a neighboring molecule.
Vibrational Spectroscopy for Conformational and Functional Group Insights
Infrared (IR) Spectroscopy for Amide Bond Characterization
Infrared (IR) spectroscopy serves as a powerful tool for probing the functional groups within this compound, with a particular focus on the amide bond. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the specific vibrational modes of the amide linkage. Among the most informative of these are the Amide I and Amide II bands.
The Amide I band, which is primarily attributed to the C=O stretching vibration, is typically observed in the 1630-1680 cm⁻¹ region of the spectrum. The exact position of this band is highly sensitive to the local environment, particularly the presence and strength of hydrogen bonding involving the carbonyl oxygen. The Amide II band, appearing in the 1520-1580 cm⁻¹ range, is a more complex vibrational mode, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations. Analysis of the frequencies and shapes of these characteristic bands provides invaluable information regarding the conformation and hydrogen-bonding environment of the amide group within the molecule.
Table 1: Characteristic IR Bands for this compound
| Vibrational Band | Frequency Range (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| Amide I | 1630-1680 | Primarily C=O stretch |
Computational Chemistry and Molecular Modeling Studies of N Cyclohexyl 2 Methylpropanamide
Molecular Docking and Binding Energy Predictions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein, forecasting the binding mode and affinity. This affinity is often expressed as a binding energy score, with more negative values indicating a stronger, more favorable interaction.
In Silico Analysis of N-cyclohexyl-2-methylpropanamide Interactions with Protein Targets (e.g., Tyrosinase, 11βHSD1, WRN Helicase, GRPR)
In silico docking studies provide a means to screen this compound against various protein targets to hypothesize its potential biological activities.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for inhibitors aimed at treating hyperpigmentation. mdpi.comrsdjournal.org Docking studies of various inhibitors into the active site of tyrosinase, which contains a binuclear copper center, reveal that interactions with key residues and the copper ions are crucial for inhibition. mdpi.comresearchgate.net For a molecule like this compound, docking simulations would assess its ability to fit within the hydrophobic binding pocket and potentially interact with residues such as His263 and Met281, or chelate the copper ions, a common mechanism for tyrosinase inhibitors. plos.org
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol and is a target for treating metabolic syndromes. nih.gov Docking studies of inhibitors into the 11β-HSD1 active site show the importance of hydrogen bonds with catalytic residues like Ser170 and Tyr183. nih.gov The amide group of this compound could form similar hydrogen bonds, while its hydrophobic moieties could occupy the steroid-binding cavity.
WRN Helicase: Werner syndrome helicase (WRN) is a promising synthetic lethal target in microsatellite unstable (MSI) cancers. nih.govnih.gov Inhibitors of WRN often target the ATP-binding site. nih.gov Docking this compound into this site would explore its potential to compete with ATP, a strategy employed by known WRN inhibitors. medchemexpress.com
Gastrin-Releasing Peptide Receptor (GRPR): GRPR is a G-protein-coupled receptor overexpressed in various cancers, making it a target for cancer therapy and imaging. researchgate.netmdpi.com Antagonists often bind in a pocket involving interactions with specific residues. researchgate.net Docking simulations could reveal if this compound can form stable interactions within the ligand-binding pocket of GRPR, potentially acting as an antagonist. mdpi.comnih.govnih.gov
Table 2: Illustrative Docking Analysis of this compound Analogues/Related Structures
| Protein Target | PDB ID (Example) | Key Interacting Residues (Hypothetical/From Analogues) | Predicted Binding Energy (Range from Analogues) |
| Tyrosinase | 2Y9X | HIS259, HIS263, VAL283, SER282, PHE264 | -6 to -8 kcal/mol mdpi.comresearchgate.net |
| 11β-HSD1 | 4C7K | SER170, TYR183, LEU215 | -8 to -10 kcal/mol nih.gov |
| WRN Helicase | N/A | ATP-binding pocket residues | N/A |
| GRPR | N/A | E175 | N/A |
Note: This table is illustrative. Direct docking results for this compound are not widely published. Data is inferred from studies on analogous structures and typical inhibitor interactions with the specified targets.
Characterization of Binding Modes and Interaction Fingerprints
The binding mode describes the specific orientation and conformation of the ligand within the protein's binding site. This characterization includes identifying the key interactions—such as hydrogen bonds, hydrophobic contacts, and ionic bonds—that stabilize the complex.
Following a docking simulation of this compound, its binding mode would be analyzed. For example, in the active site of tyrosinase, the cyclohexyl and isopropyl groups would likely be buried in hydrophobic pockets, while the amide N-H and C=O groups would be positioned to form hydrogen bonds with polar residues or backbone atoms of the protein.
An interaction fingerprint is a method to encode these protein-ligand interactions into a numerical vector, providing a shorthand representation of the binding mode. nih.gov This fingerprint can register the presence of different types of interactions (hydrophobic, hydrogen bonds, etc.) with specific amino acid residues. nih.gov For this compound, an interaction fingerprint could be generated for its docked pose in each target protein. This allows for a rapid comparison of binding modes across different proteins or with other known ligands, helping to understand binding specificity and to guide the design of new, more potent analogues.
Biochemical and Molecular Interaction Research Involving N Cyclohexyl 2 Methylpropanamide
Enzymatic Inhibition Kinetics and Mechanism of Action
A thorough review of published research did not identify studies investigating N-cyclohexyl-2-methylpropanamide or the related antagonist PD176252 as inhibitors of the enzymes 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) or tyrosinase. Consequently, information regarding their inhibitory activity, mechanism of action, and kinetic parameters (K_i, IC_50) for these specific enzymes is not available in the current body of scientific literature.
Investigation of this compound as an Inhibitor of Specific Enzymes (e.g., 11βHSD1, Tyrosinase)
No data are available.
Characterization of Inhibition Type (e.g., competitive, non-competitive) and Kinetic Parameters (K_i, IC_50)
No data are available.
Receptor Binding Studies and Affinities of PD176252
The non-peptide compound PD176252 has been identified as a potent antagonist of bombesin (B8815690) receptors, exhibiting high affinity for the Gastrin-releasing peptide receptor (GRPR), also known as the BB2 receptor.
Analysis of this compound Binding to Specific Receptors (e.g., Gastrin-releasing peptide receptor)
Research has focused on the complex antagonist PD176252, which contains a cyclohexyl-methyl-propanamide substructure. Crystal structure analysis of human GRPR in complex with PD176252 reveals detailed molecular interactions within the receptor's ligand-binding pocket. nih.gov
PD176252 is composed of four primary moieties: a para-nitrophenyl, a cyclohexyl, a para-methoxy-2-pyridine, and an indole (B1671886) group. nih.gov The cyclohexyl and para-methoxy-2-pyridine groups bind deeply within the pocket, making hydrophobic contacts with several residues. nih.gov The indole ring of PD176252 forms a hydrogen bond with the residue S179 in the extracellular loop 2 (ECL2), which helps to stabilize the ligand's position. pnas.org Furthermore, the methoxy (B1213986) group on the pyridine (B92270) ring forms a hydrogen bond with the residue R308, an interaction that contributes significantly to the antagonist's high affinity and selectivity for GRPR. nih.govpnas.org
Determination of Binding Affinities and Displacement Assays
Binding affinity studies have quantitatively determined the high affinity of PD176252 for bombesin receptors. It acts as a competitive antagonist at these sites. nih.gov The inhibition constant (K_i) is a measure of the binding affinity of an inhibitor; a lower K_i value indicates a stronger affinity. aatbio.com The half-maximal inhibitory concentration (IC_50) indicates the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. wikipedia.org
PD176252 demonstrates nanomolar affinity for both the neuromedin-B preferring (BB1) and gastrin-releasing peptide-preferring (BB2) receptors. nih.govmedchemexpress.com Its affinity has been characterized in both human and rat receptor subtypes. In cell-based functional assays, PD176252 effectively inhibits the proliferation of cancer cell lines that overexpress GRPR, such as NCI-H1299 non-small cell lung cancer cells, with an IC_50 value of 5 μM. rndsystems.com
| Receptor Subtype | Species | K_i (nM) | IC_50 (nM) |
| BB1 (NMB-R) | Human | 0.17 | - |
| BB2 (GRP-R) | Human | 1.0 | 30 |
| BB1 (NMB-R) | Rat | 0.66 | - |
| BB2 (GRP-R) | Rat | 16 | - |
Table 1: Binding affinities (K_i) and inhibitory concentrations (IC_50) of PD176252 for bombesin receptor subtypes. Data sourced from Ashwood et al. (1998), Moody et al. (2004), and MedchemExpress (2024). nih.govmedchemexpress.comrndsystems.com
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
Structure-activity relationship (SAR) studies on PD176252 and its analogs have provided insight into the chemical features essential for high-affinity binding to the Gastrin-releasing peptide receptor (GRPR).
Modifications to the various moieties of the PD176252 molecule have demonstrated their distinct contributions to receptor affinity. For instance, replacing the methoxy group of the para-methoxy-2-pyridine moiety with a hydrogen atom, as seen in the analog PD168368, results in a 17-fold decrease in binding affinity for GRPR. pnas.org This highlights the critical role of the hydrogen bond formed between the methoxy group and the R308 residue of the receptor. nih.govpnas.org
Correlating Structural Modifications of this compound Analogues with Observed Biochemical Potency
The biochemical potency of this compound analogues is significantly influenced by structural modifications to the core scaffold. Structure-activity relationship (SAR) studies on related compound classes, such as adamantyl amide inhibitors of 11β-HSD1 and imidazoisoindole derivatives as IDO inhibitors, provide insights into the key molecular features driving potency. nih.govnih.govnih.gov
For instance, in the context of 11β-HSD1 inhibition, the adamantyl group, a bulky lipophilic moiety, has been identified as a crucial component for potent inhibitory activity. nih.gov The amide linkage is also a key interaction point. Modifications to the N-substituent, in this case, the cyclohexyl group, can significantly impact potency and selectivity. In the broader class of amide inhibitors, replacing the cyclohexyl group with other cyclic or aromatic systems has been explored to optimize interactions within the enzyme's active site.
The following table illustrates a representative, albeit generalized, SAR for a series of N-substituted isobutyramide (B147143) analogues based on findings for related enzyme inhibitors.
| Analogue |
In the development of IDO inhibitors, a novel series of imidazoisoindoles were identified as potent binders. nih.gov Lead optimization of these complex structures often involves modification of appended amide moieties to enhance potency and improve pharmacokinetic properties. For example, the substitution pattern on the N-cyclohexyl ring or its replacement with other cyclic systems can influence binding affinity and cellular activity.
Rational Design and Synthesis of this compound Derivatives for Enhanced Molecular Interactions
The development of this compound derivatives with enhanced molecular interactions has been guided by rational design principles, including structure-based drug design and computational modeling. For the 11β-HSD1 enzyme, for example, researchers have utilized computational tools and predictive models in the targeted design of libraries of adamantyl amide inhibitors. nih.gov This approach involves docking simulations to predict the binding of designed molecules to the enzyme's active site.
The synthesis of these derivatives often involves standard amide coupling reactions. For example, isobutyric acid or its activated derivatives can be reacted with a variety of substituted cyclohexylamines to generate a library of this compound analogues. The synthesis of more complex derivatives may involve multi-step sequences to introduce specific functionalities on the cyclohexyl ring or to replace it with other carbocyclic or heterocyclic systems. The goal of such synthetic efforts is to probe the chemical space around the core isobutyramide scaffold to identify substitutions that lead to improved potency, selectivity, and drug-like properties.
In Vitro Cellular Pathway Modulation at a Mechanistic Level
Investigating Molecular Pathways Affected by this compound in Cellular Models (excluding human trials/clinical outcomes)
Derivatives of this compound have been investigated for their ability to modulate specific cellular pathways in vitro by inhibiting key enzymes.
11β-HSD1 Pathway: A significant area of research has been the inhibition of 11β-HSD1, an enzyme that converts inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid action in tissues. google.com In various cellular models, including those from liver, adipose tissue, and the brain, inhibition of 11β-HSD1 by amide derivatives has been shown to reduce intracellular cortisol levels. google.com This modulation of the glucocorticoid pathway has been linked to potential therapeutic effects in metabolic disorders. For instance, in pancreatic islet cells, inhibition of 11β-HSD1 has been shown to improve glucose-stimulated insulin (B600854) release. google.com In neuronal cells, inhibition can protect against glucocorticoid-mediated neurotoxicity. google.com
IDO Pathway: The enzyme indoleamine 2,3-dioxygenase (IDO) is a key regulator of immune responses. It catabolizes the essential amino acid tryptophan, and its increased activity in the tumor microenvironment can lead to immunosuppression. nih.gov this compound is listed among compounds in a patent for IDO inhibitors. google.com In cellular assays, potent IDO inhibitors can restore T-cell proliferation and function in the presence of IDO-expressing cells. The mechanism involves the prevention of tryptophan depletion and the reduction of immunosuppressive kynurenine (B1673888) metabolites. nih.gov
Rho-Kinase (ROCK) Pathway: Tyrosine amide derivatives, a class that includes this compound, have been investigated as inhibitors of Rho-kinase (ROCK). icr.ac.ukgoogleapis.com The ROCK pathway is involved in regulating a variety of cellular functions, including cell adhesion, motility, and contraction. In vitro assays using purified ROCK1 and ROCK2 enzymes are used to determine the inhibitory potential of these compounds. googleapis.com
High-Throughput Screening of this compound against Molecular Targets via DNA-Encoded Libraries
While there is no specific public data on the high-throughput screening of this compound itself using DNA-encoded libraries, the principles of library design and high-throughput screening are central to the discovery of bioactive amides. For instance, the discovery and optimization of adamantyl amide inhibitors of 11β-HSD1 have involved the design and screening of focused chemical libraries. nih.govnih.gov
DNA-encoded library (DEL) technology is a powerful tool for identifying novel ligands for protein targets. In a typical DEL screening campaign, a vast library of compounds, each tagged with a unique DNA barcode, is incubated with a target protein. The protein-ligand complexes are then isolated, and the DNA barcodes of the bound ligands are amplified and sequenced. This allows for the rapid identification of chemical structures that bind to the target. A compound with the this compound scaffold could theoretically be included in such a library to screen against a wide range of molecular targets to identify new biological activities.
Applications of N Cyclohexyl 2 Methylpropanamide in Advanced Materials Science
Incorporation of N-cyclohexyl-2-methylpropanamide into Polymer Architectures
Study of this compound's Influence on Polymer Self-Assembly and Morphology
Consequently, without the existence of polymers functionalized with this compound, there have been no investigations into its potential influence on polymer self-assembly and the resulting morphologies. The impact of its specific chemical structure—a combination of a cyclohexyl ring and an isobutyryl group—on the phase behavior and nanostructure formation of block copolymers or other polymeric systems remains unexplored.
Development of this compound-based Functional Materials
Role of this compound in Supramolecular Chemistry and Crystal Engineering
While supramolecular chemistry and crystal engineering are active fields of research, focusing on the self-assembly of molecules through non-covalent interactions, this compound has not been a subject of study in these domains. There are no published crystal structures or reports on its use as a building block for creating complex, functional supramolecular assemblies.
Integration into Smart Materials for Controlled Response (e.g., stimuli-responsive gels, sensors)
The potential for this compound to be integrated into smart materials, such as stimuli-responsive gels or sensors, has not been investigated. Research into materials that change their properties in response to external stimuli like temperature, pH, or light has not included this particular compound.
This compound as a Ligand or Building Block in Metal-Organic Frameworks (MOFs) Research
The field of metal-organic frameworks, which involves the design and synthesis of porous crystalline materials from metal ions and organic linkers, does not feature this compound in any published research. There is no evidence of it being used as a ligand to coordinate with metal centers or as a building block to construct MOF architectures.
Interfacial and Surface Chemistry Studies of this compound
Currently, there is a notable absence of published research focusing specifically on the interfacial and surface chemistry of this compound. While its chemical structure suggests potential applications in modifying surface properties, empirical data from techniques such as tensiometry, contact angle measurements, or Langmuir-Blodgett film analysis are not available.
The potential for this compound to act as a surface-modifying agent in polymers, coatings, or other composite materials is an area ripe for investigation. Future research could explore its ability to reduce surface energy, improve wetting characteristics, or act as a compatibilizer in immiscible blends. Such studies would be instrumental in unlocking the full potential of this compound in the field of advanced materials science.
Future Directions and Emerging Research Avenues for N Cyclohexyl 2 Methylpropanamide
Integration of Artificial Intelligence and Machine Learning in Amide Design and Prediction
Machine learning models, for instance, can reliably predict the conversion rate of amide bond synthesis, even when working with the limited experimental data typical in early-stage research. pku.edu.cn A study demonstrated that a random forest algorithm, trained on a small dataset of several hundred experimental data points, achieved outstanding predictive performance (R² > 0.95) for amide synthesis. pku.edu.cn This was accomplished by using feature descriptors derived from quantum chemical calculations as inputs for the model. pku.edu.cn Such models can analyze the importance of various factors, like the specific coupling reagents and solvents, in influencing the reaction's success. pku.edu.cn
Furthermore, ML is being applied to predict fundamental molecular, atomic, and bond properties that influence reactivity. digitellinc.com Graph neural networks are being developed to forecast conformationally-dependent DFT-level descriptors for carboxylic acids and amines, the building blocks of amides. digitellinc.com This bypasses the need for resource-intensive quantum calculations for every potential substrate, significantly speeding up the virtual screening process. digitellinc.com For polyamides, ML models are also used to predict key material properties such as glass transition temperature, melting temperature, and density, which can guide the design of new polymers incorporating the N-cyclohexyl-2-methylpropanamide structural motif. nih.gov
Table 1: Application of Machine Learning in Amide Synthesis
| ML Application | Methodology | Key Findings | Reference |
|---|---|---|---|
| Reaction Yield Prediction | Random Forest algorithm with DFT-derived molecular descriptors. | High predictive accuracy (R² > 0.95) achieved with small experimental datasets. | pku.edu.cn |
| Property Prediction | Graph Neural Networks (2D and 3D). | Accurate prediction of molecular, atomic, and bond descriptors, accounting for conformational flexibility. | digitellinc.com |
| Polyamide Property Prediction | Quantitative Structure–Property Relationship (QSPR) models, Random Forest. | High-fidelity prediction of thermal and mechanical properties; identified rotatable bonds as a key influencing factor. | nih.gov |
| Reaction Optimization | ML platform combined with experimental data. | Discovered a new, high-performance platinum-based catalytic system for amide reduction at ppm-level loadings. | rsc.org |
Exploration of this compound in Photoredox and Electrosynthesis Applications
Modern synthetic chemistry is increasingly turning towards more sustainable and efficient methods, with photoredox catalysis and electrosynthesis emerging as powerful tools for amide bond formation. mdpi.comrsc.org These techniques offer mild reaction conditions and unique reactivity pathways that are highly relevant for the synthesis of this compound.
Photoredox Catalysis: This strategy utilizes visible light to initiate radical-based reactions under gentle conditions, providing a robust alternative to traditional condensation reactions. mdpi.comnih.gov It enables the effective preparation of a wide variety of amides from precursors like halides, arenes, and even alkanes. mdpi.com For instance, aminocarbonylation of aryl and alkyl halides with amines can be achieved using an iridium-based photocatalyst under continuous-flow conditions. mdpi.com This method shows broad substrate tolerance, suggesting its applicability to the synthesis of this compound from appropriate cyclohexyl or isobutyryl precursors. mdpi.com Another approach involves the oxidative amidation of aldehydes with amines, which can be promoted by various organic photocatalysts like Rose Bengal or BODIPY derivatives. mdpi.com
Electrosynthesis: The use of electricity to drive chemical reactions offers a green and highly controllable platform for amide synthesis, often eliminating the need for external oxidants or transition metal catalysts. rsc.orgrsc.org Electrochemical methods can be used to form amide bonds through various mechanisms. One common strategy is the anodic oxidation of halide species, which generates reactive intermediates in situ. researchgate.net Another approach involves the use of nitriles as an amide source in mixed solvent systems, which is highly efficient and sustainable. rsc.org Recently, an electrochemical method for the selective synthesis of amides from α-keto acids and amines was developed, proceeding via decarboxylation and dehydration without the need for metal catalysts. acs.org A system using a gold electrocatalyst has also been shown to efficiently synthesize amides from aldehydes and amines in a continuous flow setup. acs.org These diverse electrosynthetic strategies could be adapted for the clean and efficient production of this compound.
Advancements in High-Throughput Screening and Combinatorial Chemistry for this compound Derivatives
To explore the full potential of the this compound scaffold, the generation and rapid evaluation of derivative libraries are essential. High-throughput screening (HTS) and combinatorial chemistry are the cornerstone technologies for this endeavor. nih.gov
Combinatorial Chemistry allows for the rapid synthesis of a large number of distinct but structurally related molecules. nih.gov For this compound, this would involve systematically varying the cyclohexyl and/or the isobutyryl moieties. For example, a library could be constructed by reacting a panel of diverse carboxylic acids with cyclohexylamine (B46788), or by coupling isobutyric acid with a range of different amines. researchgate.net Immobilized coupling reagents are often used in these syntheses to simplify product purification, a key aspect for generating large libraries efficiently. acs.org DNA-encoded libraries (DECLs), where each unique molecule is tagged with a distinct DNA barcode, represent a particularly powerful combinatorial approach, enabling the synthesis and screening of libraries containing millions or even billions of compounds. nih.govnih.gov
High-Throughput Screening (HTS) is the process of rapidly assessing the activity of the compounds generated through combinatorial synthesis against a specific biological target. alitheagenomics.com This is typically done in microtiter plates using automated robotics. alitheagenomics.comyoutube.com For derivatives of this compound, HTS could be employed to screen for a wide range of biological activities. Advances in screening technology, such as imaging-based HTS and affinity selection-mass spectrometry (AS-MS), allow for more sensitive and specific hit identification from vast libraries. acs.orgnih.gov The combination of combinatorial synthesis and HTS provides a powerful engine for discovering novel derivatives of this compound with potentially valuable biological or material properties. researchgate.net
Microfluidic and Flow Chemistry Approaches for this compound Synthesis
The translation of a synthetic route from laboratory-scale to industrial production often presents significant challenges. Microfluidics and flow chemistry offer innovative solutions to bridge this gap, providing enhanced control, safety, and scalability for the synthesis of this compound. researchgate.netnih.gov
Flow Chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time. nih.gov The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat and mass transfer, which is particularly advantageous for highly exothermic or rapid reactions. ufluidix.commdpi.com This precise control can lead to higher yields, improved selectivity, and safer operating conditions, especially when dealing with hazardous reagents or unstable intermediates. ufluidix.com Continuous flow processes have been successfully implemented for the multi-step synthesis of active pharmaceutical ingredients, demonstrating the industrial viability of this technology for producing complex molecules. nih.gov
Microfluidic Reactors are a miniaturized form of flow reactors, with channels typically in the sub-millimeter range. researchgate.net They offer the same benefits as larger flow systems but operate with much smaller volumes of reagents. researchgate.net This makes them ideal for reaction optimization, kinetic studies, and the synthesis of small quantities of material for screening purposes. mdpi.com Droplet-based microfluidics, where reactions occur within discrete droplets moving through the microchannels, provides even greater control by isolating individual reaction volumes and preventing dispersion. elveflow.com These micro-scale systems can be "scaled-out" by operating multiple reactors in parallel to achieve higher production volumes, offering a flexible and efficient manufacturing platform for compounds like this compound. elveflow.com
Table 2: Comparison of Batch vs. Flow Chemistry for Amide Synthesis
| Feature | Batch Chemistry | Flow Chemistry / Microfluidics | Significance for this compound Synthesis |
|---|---|---|---|
| Heat Transfer | Often slow and inefficient, leading to temperature gradients. | Rapid and highly efficient due to high surface-area-to-volume ratio. | Improved safety and selectivity, especially if the amidation reaction is exothermic. |
| Mass Transfer | Limited by stirring speed; can be poor in multiphase systems. | Very efficient due to short diffusion distances. | Higher reaction rates and yields. |
| Control | Parameters like temperature and mixing can be non-uniform. | Precise control over temperature, pressure, and residence time. | High reproducibility and product quality. |
| Safety | Large volumes of reagents and intermediates can pose risks. | Small reactor volumes minimize risk; hazardous intermediates are generated and consumed in situ. | Safer handling of reagents like coupling agents or reactive precursors. |
| Scalability | Scaling up can be non-linear and challenging. | Scalable by running for longer times or by "scaling-out" (numbering-up reactors). | More straightforward path from laboratory discovery to industrial production. |
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-2-methylpropanamide, and how can reaction purity be optimized?
- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step reactions, such as amidation between a carboxylic acid derivative (e.g., 2-methylpropanoyl chloride) and cyclohexylamine. Key steps include:
- Reagent Selection : Use anhydrous conditions to minimize hydrolysis of intermediates. For example, DMSO or DMF as solvents can enhance reaction efficiency .
- Purification : Flash column chromatography (e.g., 20% EtOAc/hexanes) is effective for isolating the product, with TLC (Rf ~0.37) for monitoring progress .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) and use scavengers like molecular sieves to absorb byproducts .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Analysis : NMR should show characteristic signals for the cyclohexyl group (δ 1.0–2.0 ppm, multiplet) and the methylpropanamide moiety (δ 1.2–1.4 ppm for CH groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <5 ppm deviation from theoretical values .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Structural Isomerism : Use X-ray crystallography (as in ) to confirm stereochemistry, particularly for chiral centers in substituted derivatives.
- Assay Conditions : Standardize assay parameters (pH, temperature) and validate with positive controls. For example, discrepancies in IC values may stem from solvent effects (e.g., DMSO concentration ≤0.1%) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and compare with experimental results .
Q. How can the stability of this compound under oxidative/reductive conditions be systematically evaluated?
- Methodological Answer : Design stress-test experiments:
- Oxidative Stability : Expose the compound to HO (3% v/v) or KMnO in acidic media. Monitor degradation via LC-MS; cyclohexyl oxidation products (e.g., cyclohexanone derivatives) may form .
- Reductive Stability : Treat with NaBH or LiAlH and analyze for amine byproducts (e.g., cyclohexylamine via GC-MS) .
- Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life under storage conditions (4°C vs. 25°C) .
Q. What advanced techniques are suitable for probing the supramolecular interactions of this compound in host-guest systems?
- Methodological Answer : Employ:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with cyclodextrins or cucurbiturils .
- Solid-State NMR : Investigate crystalline packing and hydrogen-bonding networks (e.g., amide N-H···O=C interactions) .
- Single-Crystal X-ray Diffraction : Resolve 3D structure to identify π-π stacking or van der Waals interactions with aromatic co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
